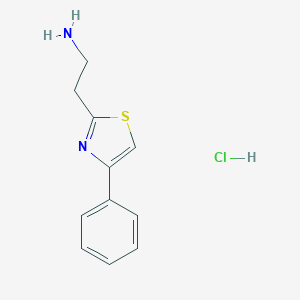

2-(4-Phenyl-thiazol-2-yl)-ethylamine hydrochloride

Description

BenchChem offers high-quality 2-(4-Phenyl-thiazol-2-yl)-ethylamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Phenyl-thiazol-2-yl)-ethylamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-phenyl-1,3-thiazol-2-yl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2S.ClH/c12-7-6-11-13-10(8-14-11)9-4-2-1-3-5-9;/h1-5,8H,6-7,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CONWWOZXJJXGGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00583267 | |

| Record name | 2-(4-Phenyl-1,3-thiazol-2-yl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124534-88-9 | |

| Record name | 2-(4-Phenyl-1,3-thiazol-2-yl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(4-Phenyl-thiazol-2-yl)-ethylamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(4-phenyl-thiazol-2-yl)-ethylamine hydrochloride, a histamine analog with potential applications in pharmacological research. This document details a plausible synthetic route, outlines key characterization methodologies, and presents relevant biological pathway information.

Compound Identification and Properties

2-(4-Phenyl-thiazol-2-yl)-ethylamine hydrochloride is a thiazole derivative containing a phenyl substituent at the 4-position and an ethylamine group at the 2-position. The ethylamine side chain is a key feature, rendering it a structural analog of histamine and suggesting potential interactions with histamine receptors.

| Identifier | Value |

| CAS Number | 124534-89-9 |

| Molecular Formula | C₁₁H₁₃ClN₂S |

| Molecular Weight | 240.75 g/mol |

| IUPAC Name | 2-(4-phenyl-1,3-thiazol-2-yl)ethan-1-amine hydrochloride |

| Synonyms | 4-Phenyl-2-thiazoleethanamine hydrochloride |

Synthesis Protocol

The synthesis of 2-(4-phenyl-thiazol-2-yl)-ethylamine hydrochloride can be achieved through a multi-step process, beginning with the well-established Hantzsch thiazole synthesis to form the core heterocyclic structure. This is followed by functional group manipulations to introduce the ethylamine side chain.

Experimental Workflow

Caption: Synthetic workflow for 2-(4-phenyl-thiazol-2-yl)-ethylamine hydrochloride.

Step 1: Synthesis of 2-Amino-4-phenylthiazole

This initial step involves the Hantzsch thiazole synthesis, a classic method for the formation of the thiazole ring.

Protocol:

-

To a solution of acetophenone (1 equivalent) in a suitable solvent such as ethanol, add thiourea (2 equivalents).

-

Slowly add a solution of bromine (1 equivalent) in the same solvent, maintaining the temperature below 30°C.

-

After the addition is complete, reflux the reaction mixture for 2-3 hours.

-

Cool the mixture and neutralize with a base (e.g., sodium carbonate solution) to precipitate the crude product.

-

Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield pure 2-amino-4-phenylthiazole.

Step 2: Introduction of the Ethylamine Side Chain (Illustrative Route)

A plausible method for adding the ethylamine side chain involves a Sandmeyer-type reaction followed by reduction.

Protocol:

-

Diazotize 2-amino-4-phenylthiazole using sodium nitrite and a strong acid (e.g., HBr) at 0-5°C to form the diazonium salt.

-

React the diazonium salt with acrylonitrile in the presence of a copper(I) catalyst (Meerwein arylation) to form 3-(4-phenylthiazol-2-yl)propanenitrile.

-

Reduce the nitrile group to a primary amine using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.

Step 3: Deprotection (If applicable)

If a protecting group strategy is employed during the side chain addition, this step involves the removal of the protecting group to yield the free amine.

Step 4: Hydrochloride Salt Formation

Protocol:

-

Dissolve the free base, 2-(4-phenyl-thiazol-2-yl)-ethylamine, in a suitable organic solvent (e.g., anhydrous ethanol or diethyl ether).

-

Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a compatible solvent (e.g., HCl in isopropanol), until precipitation is complete.

-

Filter the resulting white solid, wash with the solvent, and dry under vacuum to obtain 2-(4-phenyl-thiazol-2-yl)-ethylamine hydrochloride.

Characterization Data

| Technique | Expected/Analog Data | Reference |

| ¹H NMR | Aromatic protons (phenyl group): ~7.2-7.9 ppm (m); Thiazole proton: ~7.0-7.5 ppm (s); Ethylamine protons (-CH₂-CH₂-): ~3.0-3.5 ppm (t) and ~3.5-4.0 ppm (t) | [1] |

| ¹³C NMR | Aromatic carbons: ~125-140 ppm; Thiazole carbons: ~105-170 ppm; Ethylamine carbons: ~30-50 ppm | [2] |

| Mass Spectrometry (MS) | Expected [M+H]⁺ for the free base (C₁₁H₁₂N₂S) at m/z ≈ 205.079 | N/A |

| Infrared (IR) Spectroscopy | N-H stretch (amine salt): ~2400-3200 cm⁻¹ (broad); C=N stretch (thiazole): ~1600-1650 cm⁻¹; Aromatic C-H stretch: ~3000-3100 cm⁻¹ | [1] |

| Melting Point (°C) | Data not available | N/A |

Biological Context and Signaling Pathways

As a histamine analog, 2-(4-phenyl-thiazol-2-yl)-ethylamine hydrochloride is predicted to interact with histamine receptors. Additionally, the 2-phenylthiazole scaffold is found in compounds that inhibit the enzyme sterol 14α-demethylase (CYP51).

Histamine H1 Receptor Signaling Pathway

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist, initiates a signaling cascade leading to various cellular responses, including allergic and inflammatory reactions.

Caption: Simplified signaling pathway of the Histamine H1 receptor.

CYP51 Inhibition Mechanism

CYP51 is a crucial enzyme in the biosynthesis of sterols in fungi and mammals. Azole-containing compounds, which can include thiazole derivatives, are known inhibitors of this enzyme.

Caption: General mechanism of CYP51 inhibition by azole-type compounds.

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of 2-(4-phenyl-thiazol-2-yl)-ethylamine hydrochloride. The outlined synthetic strategy, based on established chemical transformations, offers a viable route to this compound. While specific experimental characterization data for the title compound is sparse, the provided information on related structures serves as a valuable reference for researchers. The potential of this molecule to interact with key biological targets such as histamine receptors and CYP51 enzymes makes it an interesting candidate for further investigation in drug discovery and development.

References

The Versatile Scaffold: A Technical Guide to the Biological Activity of 2-Aminothiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds, including clinically approved drugs.[1][2][3][4] This technical guide provides a comprehensive overview of the diverse biological activities of 2-aminothiazole derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibiting properties. This document is intended to serve as a valuable resource for researchers actively involved in the discovery and development of novel therapeutics based on this versatile molecular framework.

Anticancer Activity

2-Aminothiazole derivatives have demonstrated potent cytotoxic effects against a broad spectrum of human cancer cell lines.[5][6] Their anticancer activity is often attributed to the induction of apoptosis, cell cycle arrest, and the inhibition of various protein kinases crucial for cancer cell proliferation and survival.[1][5]

Quantitative Anticancer Activity Data

The in vitro anticancer potency of 2-aminothiazole derivatives is typically quantified by the half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values of selected derivatives against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 Value |

| Compound 27 (N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide) | HeLa (Cervical Cancer) | 1.6 ± 0.8 µM |

| Compound 27 | A549 (Lung Cancer) | Strong antiproliferative activity |

| Compound 20 | H1299 (Lung Cancer) | 4.89 µM[5] |

| Compound 20 | SHG-44 (Glioma) | 4.03 µM[5] |

| TH-39 | K562 (Leukemia) | 0.78 µM[5] |

| Compounds 23 and 24 | HepG2 (Liver Cancer) | 0.51 mM and 0.57 mM[5] |

| Compounds 23 and 24 | PC12 (Pheochromocytoma) | 0.309 mM and 0.298 mM[5] |

| 1-(4-chloro-phenyl)-3-[4-oxo-7-(4-bromo-phenyl)-4,5-dihydrothiazolo[4,5-d]pyridazin-2-yl]thiourea (88 ) | HS 578T (Breast Cancer) | 0.8 µM[7] |

| 2-aminobenzothiazole derivative 54 | MCF-7 (Breast Cancer) | PI3Kα inhibition IC50 = 1.03 nM[8] |

| 2-aminobenzothiazole derivative 23 | HT-29 (Colon Cancer) | VEGFR-2 inhibition IC50 = 97 nM[8] |

| Pyrazolyl-thiazole derivative 8 | HER-2 positive cell lines | HER-2 inhibition IC50 = 0.013 µM |

| Pyrazolyl-thiazole derivative 8 | EGFR expressing cell lines | EGFR inhibition IC50 = 0.009 µM |

| 2-aminothiazole-fused chromen-4-one derivative 2 | U87 (Glioblastoma) | 1.4 ± 0.5 µM[4] |

Mechanisms of Anticancer Action

A primary mechanism by which 2-aminothiazole derivatives exert their anticancer effects is through the induction of programmed cell death, or apoptosis.[1][9] This is often achieved by modulating the expression of key regulatory proteins in the apoptotic cascade. For instance, certain derivatives have been shown to down-regulate the anti-apoptotic protein Bcl-2 while up-regulating the pro-apoptotic protein Bax.[1][5] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of caspases, ultimately culminating in apoptotic cell death.[1][9]

In addition to apoptosis, 2-aminothiazole derivatives can impede cancer cell proliferation by inducing cell cycle arrest at various checkpoints, most commonly at the G0/G1 or G2/M phases.[1][10] This prevents cancer cells from proceeding through the division cycle, thereby halting their growth.

References

- 1. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Recent Developments and Biological Activities of 2-Aminothiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates - PMC [pmc.ncbi.nlm.nih.gov]

Mechanism of action of 2-(4-phenyl-thiazol-2-yl)-ethylamine hydrochloride

An In-depth Technical Guide on the Core Mechanism of Action of 2-(4-phenyl-thiazol-2-yl)-ethylamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2-(4-phenyl-thiazol-2-yl)-ethylamine hydrochloride is a heterocyclic amine containing a phenyl-substituted thiazole ring linked to an ethylamine side chain. Its chemical structure suggests potential interactions with various biological targets due to the presence of an aromatic ring system, a thiazole core which can participate in hydrogen bonding, and a protonatable amino group.[1] Notably, this compound is described as a histamine analog with reported effects on cutaneous pain.[2] This strongly suggests that its primary mechanism of action involves modulation of one or more histamine receptor subtypes.

The thiazole moiety is a common scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antihistaminic, antimicrobial, and anticancer properties.[3][4] Structure-activity relationship studies on related thiazolylethylamine derivatives have demonstrated their potential to act as agonists or antagonists at histamine H1, H2, and H3 receptors.[5][6][7][8]

Putative Mechanism of Action: Histamine Receptor Modulation

Based on the available evidence, the core mechanism of action of 2-(4-phenyl-thiazol-2-yl)-ethylamine hydrochloride is hypothesized to be the modulation of histamine receptors. Histamine receptors are a class of G-protein coupled receptors (GPCRs) that mediate the effects of histamine throughout the body and are classified into four subtypes: H1, H2, H3, and H4.

Interaction with Histamine H1 Receptors

Structurally similar compounds, specifically 2-thiazolylethylamines, have been identified as selective histamine H1 receptor agonists. Agonism at the H1 receptor, which is coupled to the Gq/11 G-protein, typically leads to the activation of phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade culminates in an increase in intracellular calcium levels and the activation of protein kinase C (PKC).

The phenyl substitution at the 4-position of the thiazole ring in the compound of interest likely influences its binding affinity and efficacy at the H1 receptor. SAR studies on related 2-(substituted phenyl)-1,3-thiazolidin-4-ones have shown that the nature and position of substituents on the phenyl ring are critical for H1-antagonist activity, suggesting that the phenyl ring is involved in a π-π interaction with the receptor.[9]

Potential Activity at Other Histamine Receptors

While the primary evidence points towards H1 receptor activity, the possibility of interactions with other histamine receptor subtypes cannot be excluded.

-

Histamine H2 Receptors: Substituted 4- and 5-(2-aminoethyl)thiazoles have been synthesized and shown to act as potent and selective H2-receptor agonists.[6] The ethylamine side chain is a key feature for H2 receptor recognition.

-

Histamine H3 Receptors: Various 1-[2-thiazol-4-yl-(2-aminoethyl)] derivatives have been investigated as H3-receptor antagonists.[8] The H3 receptor is primarily a presynaptic autoreceptor in the central nervous system that regulates the release of histamine and other neurotransmitters.

Quantitative Data

As of the latest literature review, specific quantitative data (e.g., Ki, EC50, IC50 values) for the binding affinity and functional activity of 2-(4-phenyl-thiazol-2-yl)-ethylamine hydrochloride at histamine receptor subtypes are not publicly available. The following table summarizes the type of quantitative data that would be essential for a complete pharmacological characterization of this compound.

| Parameter | Description | Receptor Subtype(s) |

| Ki (nM) | Inhibitory constant, a measure of the binding affinity of the compound to a receptor. | H1, H2, H3, H4 |

| EC50 / pD2 (nM) | The concentration of an agonist that produces 50% of the maximal response. pD2 is the negative log of EC50. | H1, H2, H3, H4 |

| IC50 / pA2 (nM) | The concentration of an antagonist that inhibits the response to an agonist by 50%. pA2 is a measure of antagonist potency. | H1, H2, H3, H4 |

Experimental Protocols

To elucidate the precise mechanism of action and to generate the missing quantitative data for 2-(4-phenyl-thiazol-2-yl)-ethylamine hydrochloride, the following experimental protocols are recommended.

Radioligand Binding Assay for Histamine Receptors

This protocol is a generalized procedure to determine the binding affinity (Ki) of the test compound for histamine H1, H2, H3, and H4 receptors.

4.1.1. Materials

-

Cell membranes expressing the human histamine receptor of interest (H1, H2, H3, or H4).

-

Radioligands: [3H]-Mepyramine (for H1), [3H]-Tiotidine (for H2), [3H]-Nα-methylhistamine (for H3), [3H]-Histamine (for H4).

-

Non-specific binding control: Mianserin (for H1), Tiotidine (for H2), Thioperamide (for H3), JNJ 7777120 (for H4).

-

Test compound: 2-(4-phenyl-thiazol-2-yl)-ethylamine hydrochloride.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

96-well microplates.

-

Glass fiber filters (e.g., GF/B) pre-soaked in 0.5% polyethyleneimine (PEI).

-

Scintillation fluid.

-

Liquid scintillation counter.

4.1.2. Procedure

-

Prepare serial dilutions of the test compound in Assay Buffer.

-

In a 96-well plate, add in the following order:

-

25 µL of Assay Buffer (for total binding) or non-specific binding control (final concentration ~1000x Ki of the radioligand).

-

25 µL of test compound dilutions.

-

50 µL of the appropriate radioligand (final concentration ~Kd of the radioligand).

-

100 µL of the cell membrane preparation (protein concentration optimized for each receptor).

-

-

Incubate the plate at 25°C for 60-120 minutes with gentle agitation.

-

Terminate the assay by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

-

Wash the filters three times with 3 mL of ice-cold Wash Buffer.

-

Dry the filters, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

4.1.3. Data Analysis

-

Calculate specific binding by subtracting non-specific counts from total and competitor-well counts.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Determine the IC50 value using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Calcium Mobilization for H1 Receptor Agonism

This protocol measures the ability of the test compound to stimulate an increase in intracellular calcium, indicative of H1 receptor agonism.

4.2.1. Materials

-

CHO or HEK293 cells stably expressing the human histamine H1 receptor.

-

Culture medium (e.g., DMEM/F12) with 10% FBS.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Pluronic F-127.

-

Histamine (as a positive control).

-

Test compound: 2-(4-phenyl-thiazol-2-yl)-ethylamine hydrochloride.

-

96-well black-walled, clear-bottom plates.

-

Fluorescence plate reader with an injection system.

4.2.2. Procedure

-

Seed the H1 receptor-expressing cells into 96-well plates and grow to confluence.

-

Prepare the dye-loading solution by mixing Fluo-4 AM with an equal volume of 20% Pluronic F-127 and then diluting in Assay Buffer.

-

Remove the culture medium and add the dye-loading solution to the cells.

-

Incubate for 60 minutes at 37°C.

-

Wash the cells twice with Assay Buffer.

-

Prepare serial dilutions of the test compound and histamine in Assay Buffer.

-

Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

-

Inject the compound dilutions and immediately start recording the fluorescence intensity over time.

4.2.3. Data Analysis

-

Calculate the change in fluorescence from baseline for each well.

-

Plot the fluorescence change against the log concentration of the agonist.

-

Determine the EC50 value using a sigmoidal dose-response curve fit.

Visualizations

Proposed Signaling Pathway

Caption: Proposed H1 Receptor Agonist Signaling Pathway.

Experimental Workflow: Radioligand Binding Assay

Caption: Radioligand Binding Assay Workflow.

Conclusion

The available evidence strongly suggests that 2-(4-phenyl-thiazol-2-yl)-ethylamine hydrochloride functions as a modulator of histamine receptors, with a high probability of acting as a histamine H1 receptor agonist. This hypothesis is based on its structural characteristics and the known pharmacology of closely related thiazolylethylamine derivatives. However, to definitively establish its mechanism of action and pharmacological profile, further experimental validation is required. The experimental protocols provided in this guide offer a clear path for researchers to determine the binding affinities and functional activities of this compound at all four histamine receptor subtypes. Such studies are crucial for understanding its therapeutic potential, particularly in the context of pain and inflammation.

References

- 1. 2-(4-Phenyl-thiazol-2-yl)-ethylamine hydrochloride (124534-88-9) for sale [vulcanchem.com]

- 2. 2-(4-PHENYL-THIAZOL-2-YL)-ETHYLAMINE HCL | 124534-88-9 [chemicalbook.com]

- 3. asianpubs.org [asianpubs.org]

- 4. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A structure-activity relationship study of compounds with antihistamine activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Histamine H2-receptor agonists. Synthesis, in vitro pharmacology, and qualitative structure-activity relationships of substituted 4- and 5-(2-aminoethyl)thiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A structure-activity relationship study of thiazole derivatives with H1-antihistamine activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Non-imidazole histamine H3 ligands: part V. synthesis and preliminary pharmacological investigation of 1-[2-thiazol-4-yl- and 1-[2-thiazol-5-yl-(2-aminoethyl)]-4-n-propylpiperazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and structure-activity relationships of 2-(substituted phenyl)-3-[3-(N,N-dimethylamino)propyl]-1,3-thiazolidin-4-ones acting as H1-histamine antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Screening of Novel 2-Aminothiazole Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds.[1] Derivatives of 2-aminothiazole have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. This technical guide provides a comprehensive overview of the in vitro screening of novel 2-aminothiazole compounds, focusing on their evaluation as potential anticancer agents. It includes detailed experimental protocols, a compilation of quantitative data, and visualizations of key signaling pathways and experimental workflows to aid researchers in the discovery and development of new therapeutic agents.

Quantitative Data Summary: Anticancer Activity of 2-Aminothiazole Derivatives

The in vitro cytotoxic activity of 2-aminothiazole derivatives is a primary indicator of their potential as anticancer agents. The half-maximal inhibitory concentration (IC50) is a standard metric used to quantify the potency of a compound in inhibiting cancer cell growth. The following table summarizes the IC50 values of selected 2-aminothiazole derivatives against various human cancer cell lines, providing a basis for structure-activity relationship (SAR) analysis.

| Compound ID/Description | Cancer Cell Line | IC50 Value (µM) |

| Compound Series 1 | ||

| Compound 28 | A549 (Lung) | 8.64[2] |

| HeLa (Cervical) | 6.05[2] | |

| HT29 (Colon) | 0.63[2] | |

| Karpas299 (Lymphoma) | 13.87[2] | |

| Compound Series 2 | ||

| Compound 20 | H1299 (Lung) | 4.89[2] |

| SHG-44 (Glioma) | 4.03[2] | |

| Compound Series 3 | ||

| 1-(4-chloro-phenyl)-3-[4-oxo-7-(4-bromo-phenyl)-4,5-dihydrothiazolo[4,5-d]pyridazin-2-yl]thiourea | HS 578T (Breast) | 0.8[3] |

| Compound Series 4 | ||

| Thiazolyl Pyridine Derivative 5 | A549 (Lung) | 0.452[4] |

| Compound Series 5 | ||

| 2-(2-benzyliden-hydrazinyl)-4-methylthiazole | MDA-MB-231 (Breast) | 3.92 µg/mL[5] |

| Compound Series 6 | ||

| Benzothiazole Hybrid 4a | HCT-116 (Colon) | 5.61[6] |

| HEPG-2 (Liver) | 7.92[6] | |

| MCF-7 (Breast) | 3.84[6] | |

| Compound Series 7 | ||

| Aminobenzothiazole-pyrazole VII | - | 97 nM (VEGFR-2 inhibition)[6] |

| Miscellaneous | ||

| Compounds 23 & 24 | HepG2 (Liver) | 510 & 570[2] |

| PC12 (Pheochromocytoma) | 309 & 298[2] |

Experimental Protocols

A rigorous in vitro screening cascade is essential for the evaluation of novel 2-aminothiazole compounds. This section provides detailed protocols for key assays to determine cytotoxicity, induction of apoptosis, and effects on the cell cycle.

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

-

Human cancer cell lines

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well flat-bottom sterile microplates

-

2-aminothiazole test compounds dissolved in a suitable solvent (e.g., DMSO)

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 2-aminothiazole compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control (a known anticancer drug). Incubate for 48-72 hours.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate the plate for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Formazan Solubilization: Carefully remove the medium from the wells. Add 100-150 µL of the solubilization solution to each well to dissolve the purple formazan crystals. Gently mix the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Assay

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: During early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC for detection. Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Materials:

-

Treated and untreated cells

-

Phosphate-buffered saline (PBS)

-

1X Annexin V binding buffer

-

Annexin V-FITC conjugate

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Cell Treatment and Harvesting: Treat cells with the 2-aminothiazole compound at its predetermined IC50 concentration for 24-48 hours. Harvest both adherent and floating cells and wash them twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[7]

-

Cell Staining: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5-10 µL of PI staining solution to 100 µL of the cell suspension.[7]

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: After incubation, add 400 µL of 1X Annexin V binding buffer to each tube and analyze the stained cells by flow cytometry as soon as possible. The cell populations are distinguished as follows:

-

Viable cells: Annexin V-negative and PI-negative

-

Early apoptotic cells: Annexin V-positive and PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

-

Necrotic cells: Annexin V-negative and PI-positive

-

Cell Cycle Analysis: Propidium Iodide Staining

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Principle: Propidium iodide is a fluorescent dye that stoichiometrically binds to the major groove of double-stranded DNA. The fluorescence intensity of PI-stained cells is directly proportional to their DNA content. Since cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, and cells in the S phase have an intermediate amount of DNA, flow cytometry can be used to quantify the percentage of cells in each phase.

Materials:

-

Treated and untreated cells

-

Cold PBS

-

Cold 70% ethanol

-

RNase A solution

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Cell Treatment and Fixation: Treat cells with the test compound for a specified period (e.g., 24 hours). Harvest the cells and wash with cold PBS. Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing, and store at -20°C for at least 2 hours.[8]

-

Cell Staining: Centrifuge the fixed cells to remove the ethanol and wash with cold PBS.[9] Resuspend the cell pellet in a PI staining solution containing RNase A to degrade RNA and ensure that only DNA is stained.[10]

-

Incubation: Incubate the cells in the staining solution for 15-30 minutes at room temperature in the dark.[9][10]

-

Flow Cytometry Analysis: Analyze the DNA content of the stained cells by flow cytometry. The data is typically displayed as a histogram of fluorescence intensity, from which the percentage of cells in the G0/G1, S, and G2/M phases can be calculated using cell cycle analysis software.

Visualization of Pathways and Workflows

Diagrams are essential tools for visualizing complex biological pathways and experimental procedures. The following sections provide Graphviz (DOT language) scripts to generate diagrams relevant to the in vitro screening of 2-aminothiazole compounds.

General Experimental Workflow for In Vitro Screening

This diagram outlines a typical workflow for the initial in vitro evaluation of novel 2-aminothiazole compounds as potential anticancer agents.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival, and it is often dysregulated in cancer.[11][12] Several 2-aminothiazole derivatives have been shown to inhibit this pathway.

VEGFR-2 Signaling Pathway in Angiogenesis

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[13] Certain 2-aminothiazole derivatives have been identified as potent VEGFR-2 inhibitors.[6][14]

Conclusion

The 2-aminothiazole scaffold continues to be a fertile ground for the discovery of novel anticancer agents. A systematic in vitro screening approach, incorporating robust assays for cytotoxicity, apoptosis, and cell cycle analysis, is crucial for identifying and characterizing promising lead compounds. The quantitative data and detailed protocols presented in this guide offer a framework for researchers to effectively evaluate novel 2-aminothiazole derivatives. Furthermore, understanding the impact of these compounds on key signaling pathways, such as PI3K/Akt/mTOR and VEGFR-2, provides valuable insights into their mechanisms of action and aids in the rational design of more potent and selective therapeutic agents. The continued exploration of this versatile chemical class holds significant promise for the future of cancer therapy.

References

- 1. benchchem.com [benchchem.com]

- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]

- 8. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]

- 9. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 10. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 11. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

In-Depth Technical Guide to the Structure Elucidation of 2-(4-phenyl-thiazol-2-yl)-ethylamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the complete structure elucidation of 2-(4-phenyl-thiazol-2-yl)-ethylamine hydrochloride. This document outlines a plausible synthetic route, detailed experimental protocols for spectroscopic analysis, and the expected analytical data that collectively confirm the molecular structure of this compound.

Chemical Structure and Properties

IUPAC Name: 2-(4-phenyl-1,3-thiazol-2-yl)ethan-1-amine hydrochloride Molecular Formula: C₁₁H₁₃ClN₂S Molecular Weight: 240.75 g/mol CAS Number: 124534-88-9

The molecule consists of a central thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen. This ring is substituted at the 4-position with a phenyl group and at the 2-position with an ethylamine side chain. The basicity of the terminal amine allows for the formation of a stable hydrochloride salt, which is often preferred for pharmaceutical applications to improve solubility and stability.

Synthesis and Purification

A common and efficient method for the synthesis of the 2-amino-4-phenylthiazole core is the Hantzsch thiazole synthesis.[1][2][3] This is followed by a series of reactions to elaborate the ethylamine side chain.

Experimental Protocol: Synthesis

Step 1: Synthesis of 2-amino-4-phenylthiazole

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 2-bromoacetophenone (1 equivalent) and thiourea (1.2 equivalents) in ethanol.[4]

-

Heat the reaction mixture to reflux and maintain for 2-3 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into a beaker containing a saturated solution of sodium bicarbonate to neutralize the hydrobromic acid formed.

-

Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry to yield crude 2-amino-4-phenylthiazole.

Step 2: Conversion to 2-(4-phenyl-thiazol-2-yl)-ethylamine hydrochloride

This conversion is a multi-step process that can be achieved through various synthetic routes. A plausible approach involves the conversion of the amino group to a nitrile, followed by reduction.

-

Diazotization and Sandmeyer Reaction: Convert the 2-amino-4-phenylthiazole to the corresponding 2-cyano-4-phenylthiazole. This involves diazotization of the amine with sodium nitrite in an acidic medium, followed by reaction with a cyanide salt (e.g., cuprous cyanide).

-

Reduction of the Nitrile: Reduce the 2-cyano-4-phenylthiazole to 2-(4-phenyl-thiazol-2-yl)-ethylamine using a suitable reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.

-

Salt Formation: Dissolve the resulting free base in a suitable solvent (e.g., diethyl ether or isopropanol) and bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a non-polar solvent.

-

The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with a cold, non-polar solvent, and dry under vacuum.

Purification

The final product, 2-(4-phenyl-thiazol-2-yl)-ethylamine hydrochloride, can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether, to obtain a crystalline solid of high purity.

Structure Elucidation Workflow

The logical flow for confirming the structure of the synthesized compound is outlined below.

Caption: Workflow for the synthesis and structural confirmation of the target compound.

Spectroscopic Data (Predicted)

Due to the lack of publicly available experimental spectra for 2-(4-phenyl-thiazol-2-yl)-ethylamine hydrochloride, the following tables present predicted data based on the chemical structure and known spectroscopic characteristics of similar compounds.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.30 | br s | 3H | -NH₃⁺ |

| ~7.95 | d | 2H | Phenyl H (ortho) |

| ~7.50 | s | 1H | Thiazole H-5 |

| ~7.45 | t | 2H | Phenyl H (meta) |

| ~7.35 | t | 1H | Phenyl H (para) |

| ~3.40 | t | 2H | -CH₂-NH₃⁺ |

| ~3.20 | t | 2H | Thiazole-CH₂- |

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | Thiazole C-2 |

| ~152 | Thiazole C-4 |

| ~134 | Phenyl C (ipso) |

| ~129 | Phenyl C (meta) |

| ~128 | Phenyl C (para) |

| ~126 | Phenyl C (ortho) |

| ~115 | Thiazole C-5 |

| ~40 | -CH₂-NH₃⁺ |

| ~30 | Thiazole-CH₂- |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Table 3: Predicted FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 2800 | Strong, Broad | N-H stretch (ammonium salt) |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2950 | Medium | Aliphatic C-H stretch |

| ~1600 | Medium | Aromatic C=C stretch |

| ~1550 | Medium | Thiazole ring C=N stretch[6] |

| ~1480 | Medium | Thiazole ring vibration[7] |

| ~760 and ~690 | Strong | C-H out-of-plane bend (monosubstituted phenyl) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (ESI+)

| m/z | Interpretation |

| 205.08 | [M+H]⁺ (protonated free base) |

| 188.05 | [M+H - NH₃]⁺ |

| 176.05 | [2-amino-4-phenylthiazole]⁺ fragment |

| 104.05 | [C₆H₅C₂H₂]⁺ (styrene radical cation) |

Detailed Experimental Protocols

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the hydrochloride salt in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Utilize a 500 MHz NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum with a spectral width of 16 ppm.

-

Use a 90° pulse angle and a relaxation delay of 5 seconds.

-

Accumulate 16 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum with a spectral width of 240 ppm.

-

Use a proton-decoupled pulse sequence.

-

Employ a relaxation delay of 2 seconds and accumulate over 1024 scans.

-

-

Data Processing: Process the raw data with Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).

FT-IR Spectroscopy

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding 1-2 mg of the sample with approximately 100 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.

-

Instrumentation: Use a Fourier-Transform Infrared Spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

Scan the sample from 4000 cm⁻¹ to 400 cm⁻¹.

-

Co-add 32 scans to improve the signal-to-noise ratio.

-

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in methanol.

-

Instrumentation: Employ an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

-

Data Acquisition:

-

Set the instrument to positive ion mode.

-

Infuse the sample solution into the ESI source at a flow rate of 5 µL/min.

-

Set the capillary voltage to 3.5 kV and the drying gas temperature to 300 °C.

-

Acquire data over a mass range of m/z 50-500.

-

-

Data Analysis: Identify the molecular ion peak ([M+H]⁺ for the free base) and analyze the fragmentation pattern to confirm the structural components. The fragmentation of similar thiazole derivatives often involves cleavage of the side chain and fragmentation of the thiazole ring.[8][9]

Conclusion

The comprehensive analysis of 2-(4-phenyl-thiazol-2-yl)-ethylamine hydrochloride through a combination of synthesis, purification, and detailed spectroscopic investigation provides a robust framework for its unequivocal structure elucidation. The integration of data from NMR, FT-IR, and Mass Spectrometry allows for the complete assignment of its chemical structure, ensuring its identity and purity for research and development purposes. The provided protocols and predicted data serve as a valuable guide for scientists and researchers working with this and related compounds.

References

- 1. chemhelpasap.com [chemhelpasap.com]

- 2. bepls.com [bepls.com]

- 3. Thiazole synthesis [organic-chemistry.org]

- 4. nanobioletters.com [nanobioletters.com]

- 5. 2-(4-Phenyl-thiazol-2-yl)-ethylamine hydrochloride (124534-88-9) for sale [vulcanchem.com]

- 6. researchgate.net [researchgate.net]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. Mass spectrometric characterization of substituted 2-thiazolin-4-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. article.sapub.org [article.sapub.org]

An In-depth Technical Guide on 2-(4-phenyl-thiazol-2-yl)-ethylamine hydrochloride as a Putative Histamine Analog

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4-phenyl-thiazol-2-yl)-ethylamine hydrochloride, a compound identified as a histamine analog. While its precise pharmacological activity at histamine receptor subtypes remains to be fully elucidated in publicly available literature, its structural characteristics suggest potential interactions. This document outlines detailed experimental protocols for determining its binding affinity and functional activity at the H1, H2, H3, and H4 histamine receptors. Furthermore, it presents the established signaling pathways for each receptor subtype and a general workflow for the pharmacological characterization of a novel histamine analog. This guide is intended to serve as a foundational resource for researchers investigating the therapeutic potential of novel thiazole-based compounds targeting the histaminergic system.

Introduction

Histamine is a crucial biogenic amine involved in a wide array of physiological and pathological processes, including allergic reactions, gastric acid secretion, and neurotransmission. Its effects are mediated through four distinct G protein-coupled receptors (GPCRs): H1, H2, H3, and H4. The development of ligands that selectively target these receptors has led to significant therapeutic advances.

This guide provides the necessary experimental framework to thoroughly characterize the histaminergic activity of 2-(4-phenyl-thiazol-2-yl)-ethylamine hydrochloride.

Quantitative Pharmacological Data

A comprehensive search of available scientific literature and databases did not yield specific quantitative data (Ki, IC50, EC50) for 2-(4-phenyl-thiazol-2-yl)-ethylamine hydrochloride at the four human histamine receptor subtypes. The following table is presented to structure future findings from experimental evaluation.

| Receptor Subtype | Binding Affinity (Ki) | Functional Activity (EC50/IC50) | Assay Type |

| Histamine H1 Receptor | Data Not Available | Data Not Available | Radioligand Binding / Calcium Mobilization |

| Histamine H2 Receptor | Data Not Available | Data Not Available | Radioligand Binding / cAMP Accumulation |

| Histamine H3 Receptor | Data Not Available | Data Not Available | Radioligand Binding / cAMP Inhibition |

| Histamine H4 Receptor | Data Not Available | Data Not Available | Radioligand Binding / Calcium Mobilization |

Experimental Protocols

The following are detailed methodologies for key experiments to determine the binding affinity and functional activity of 2-(4-phenyl-thiazol-2-yl)-ethylamine hydrochloride at the four histamine receptor subtypes.

Radioligand Binding Assays

Radioligand binding assays are essential for determining the affinity of a compound for a specific receptor. These assays measure the displacement of a radiolabeled ligand by the test compound.

3.1.1. Histamine H1 Receptor Binding Assay

-

Principle: This competitive binding assay measures the displacement of the radiolabeled H1 receptor antagonist, [³H]-mepyramine, by the test compound from membranes of cells expressing the human H1 receptor.

-

Materials:

-

Membrane preparation from HEK293 cells stably expressing the human histamine H1 receptor.

-

Radioligand: [³H]-mepyramine.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Assay Buffer: 50 mM Na2HPO4/KH2PO4, pH 7.4.

-

Non-specific binding control: 10 µM mianserin.

-

96-well microplates.

-

Glass fiber filters (e.g., GF/C) pre-soaked in 0.5% polyethyleneimine (PEI).

-

Scintillation fluid and a liquid scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of 2-(4-phenyl-thiazol-2-yl)-ethylamine hydrochloride in the assay buffer.

-

In a 96-well plate, add in the following order: assay buffer or competitor, [³H]-mepyramine (final concentration of approximately 5.6 nM), and the membrane preparation.

-

Incubate the plate for 4 hours at 37°C.

-

Terminate the assay by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the IC50 value by fitting the competition curve data using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.[2]

-

3.1.2. Histamine H2 Receptor Binding Assay

-

Principle: This assay measures the displacement of a radiolabeled H2 receptor antagonist, such as [³H]-tiotidine, by the test compound.

-

Materials:

-

Membrane preparation from cells expressing the human H2 receptor.

-

Radioligand: [³H]-tiotidine.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Non-specific binding control: 10 µM cimetidine.

-

-

Procedure:

-

Follow a similar procedure as the H1 receptor binding assay, with appropriate adjustments for the specific radioligand and receptor preparation.

-

3.1.3. Histamine H3 Receptor Binding Assay

-

Principle: This competitive binding assay measures the displacement of the radiolabeled H3 receptor agonist, [³H]-Nα-methylhistamine, by the test compound.

-

Materials:

-

Membrane preparation from HEK293 cells stably expressing the human H3 receptor.

-

Radioligand: [³H]-Nα-methylhistamine.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Non-specific binding control: 10 µM thioperamide.

-

-

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add the assay buffer, the test compound, [³H]-Nα-methylhistamine (final concentration ~1-2 nM), and the membrane preparation (50-100 µg protein).

-

Incubate at 25°C for 60 minutes with gentle shaking.

-

Terminate the reaction by rapid filtration and wash as described for the H1 assay.

-

Quantify radioactivity and perform data analysis to determine IC50 and Ki values.[3]

-

3.1.4. Histamine H4 Receptor Binding Assay

-

Principle: This assay measures the displacement of the radiolabeled ligand, [³H]-histamine, by the test compound from membranes of cells expressing the human H4 receptor.

-

Materials:

-

Membrane preparation from Sf9 cells infected with baculovirus encoding the human H4 receptor.

-

Radioligand: [³H]-histamine.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Non-specific binding control: 10 µM JNJ 7777120.

-

-

Procedure:

-

Follow a similar protocol to the H1 and H3 binding assays, optimizing incubation times and temperatures as necessary for the H4 receptor.

-

Functional Assays

Functional assays are crucial for determining whether a compound acts as an agonist, antagonist, or inverse agonist at a receptor.

3.2.1. Histamine H1 Receptor Functional Assay (Calcium Mobilization)

-

Principle: The H1 receptor is coupled to the Gq/11 protein, and its activation leads to an increase in intracellular calcium levels. This assay measures changes in intracellular calcium concentration in response to the test compound.

-

Materials:

-

HEK293 cells stably expressing the human H1 receptor.

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

-

Procedure:

-

Plate the cells in a 96-well black-walled, clear-bottom plate and allow them to attach overnight.

-

Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

-

Wash the cells to remove excess dye.

-

Add varying concentrations of 2-(4-phenyl-thiazol-2-yl)-ethylamine hydrochloride to the wells.

-

Measure the fluorescence intensity over time using a fluorescence plate reader.

-

Data Analysis: Determine the EC50 for agonists or the IC50 for antagonists by measuring the change in fluorescence in response to the compound.

-

3.2.2. Histamine H2 Receptor Functional Assay (cAMP Accumulation)

-

Principle: The H2 receptor is coupled to the Gs protein, and its activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).

-

Materials:

-

CHO-K1 cells expressing the human H2 receptor.[4]

-

Stimulation Buffer: HBSS with 5 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX).

-

cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

-

-

Procedure:

-

Seed the cells in a 384-well plate and incubate overnight.

-

For agonist testing, add varying concentrations of the test compound to the cells and incubate for 30 minutes at room temperature.[4]

-

For antagonist testing, pre-incubate the cells with the test compound before adding a known H2 agonist (e.g., histamine or amthamine).

-

Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit according to the manufacturer's protocol.

-

Data Analysis: Determine the EC50 for agonists or the IC50 for antagonists.

-

3.2.3. Histamine H3 and H4 Receptor Functional Assays (cAMP Inhibition or Calcium Mobilization)

-

Principle: Both H3 and H4 receptors are coupled to Gi/o proteins, and their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. The H4 receptor can also signal through calcium mobilization.

-

cAMP Inhibition Assay:

-

Follow a similar procedure to the H2 cAMP assay, but stimulate adenylyl cyclase with forskolin.

-

Measure the ability of the test compound to inhibit forskolin-stimulated cAMP production.

-

-

H4 Receptor Calcium Mobilization Assay:

Visualizations

Experimental Workflow

The following diagram illustrates a general experimental workflow for the pharmacological characterization of a novel histamine analog like 2-(4-phenyl-thiazol-2-yl)-ethylamine hydrochloride.

Caption: General workflow for characterizing a novel histamine analog.

Histamine Receptor Signaling Pathways

The diagram below illustrates the primary signaling pathways associated with the four histamine receptor subtypes.

Caption: Signaling pathways of the four histamine receptor subtypes.

Conclusion

2-(4-phenyl-thiazol-2-yl)-ethylamine hydrochloride presents an interesting scaffold for investigation as a histamine analog. While direct pharmacological data is currently lacking in the public domain, the structural similarities to known histaminergic ligands warrant a thorough investigation of its activity. The experimental protocols detailed in this guide provide a robust framework for researchers to determine its binding affinities and functional effects at all four histamine receptor subtypes. Such studies will be crucial in elucidating its potential as a pharmacological tool or a lead compound for the development of novel therapeutics targeting the histaminergic system.

References

- 1. 2-(4-PHENYL-THIAZOL-2-YL)-ETHYLAMINE HCL | 124534-88-9 [chemicalbook.com]

- 2. Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Non-imidazole histamine H3 ligands: part V. synthesis and preliminary pharmacological investigation of 1-[2-thiazol-4-yl- and 1-[2-thiazol-5-yl-(2-aminoethyl)]-4-n-propylpiperazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Histamine H1 receptor ligands. Part I. Novel thiazol-4-ylethanamine derivatives: synthesis and in vitro pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Non-Imidazole Histamine H3 Ligands. Part VII. Synthesis, In Vitro and In Vivo Characterization of 5-Substituted-2-thiazol-4-n-propylpiperazines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Spectral data interpretation of 2-phenyl-thiazole derivatives (NMR, IR, Mass Spec)

An In-depth Technical Guide to the Spectral Data Interpretation of 2-Phenyl-Thiazole Derivatives

Introduction

Derivatives of 2-phenyl-thiazole represent a significant class of heterocyclic compounds, holding a prominent place in medicinal chemistry and drug development. Their versatile scaffold is a key component in a variety of therapeutic agents, exhibiting a wide range of biological activities including antifungal, anticancer, anti-inflammatory, and neuroprotective properties.[1][2][3] The efficacy and mechanism of action of these derivatives are intrinsically linked to their precise molecular structure. Therefore, accurate structural elucidation is a critical step in their synthesis and development.

This technical guide provides a comprehensive overview of the interpretation of spectral data for 2-phenyl-thiazole derivatives, focusing on the three core analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). It is intended for researchers, scientists, and professionals in the field of drug development to serve as a practical resource for the structural characterization of this important class of molecules.

Experimental Protocols

The acquisition of high-quality spectral data is fundamental to accurate interpretation. The following are generalized experimental protocols for the analysis of 2-phenyl-thiazole derivatives.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the 2-phenyl-thiazole derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is crucial to ensure the sample is fully dissolved and to avoid overlapping solvent peaks with signals of interest. Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: NMR spectra are typically acquired on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR.[4][5] Higher field strengths (e.g., 400, 500, or 600 MHz) provide better signal dispersion and resolution.

-

Data Acquisition:

-

¹H NMR: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters to optimize include the number of scans (typically 8 to 64), relaxation delay, and acquisition time.

-

¹³C NMR: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon atoms. Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR.

-

2. Infrared (IR) Spectroscopy

-

Sample Preparation:

-

KBr Disc Method: Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.[4]

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly onto the ATR crystal. This method requires minimal sample preparation.

-

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.[4][6]

-

Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.[6] A background spectrum of the empty sample holder (or pure KBr pellet) is recorded first and automatically subtracted from the sample spectrum.

3. Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent, such as methanol or acetonitrile.

-

Instrumentation: A variety of mass spectrometers can be used, with common ionization techniques including Electron Ionization (EI) and Electrospray Ionization (ESI). The choice of ionization method depends on the polarity and thermal stability of the analyte.

-

Data Acquisition:

-

Electron Ionization (EI-MS): This technique is suitable for relatively volatile and thermally stable compounds. It often provides detailed fragmentation patterns that are useful for structural elucidation.[7][8]

-

Electrospray Ionization (ESI-MS): This is a soft ionization technique suitable for a wider range of compounds, including those that are less volatile or thermally labile. It typically yields the protonated molecule [M+H]⁺ or other adducts with minimal fragmentation.

-

References

- 1. Synthesis and fungicidal evaluation of novel 2-phenyl thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. asianpubs.org [asianpubs.org]

- 5. pure.psu.edu [pure.psu.edu]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

The Therapeutic Potential of Thiazole Compounds: A Technical Guide for Drug Discovery Professionals

Introduction: The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry. Its unique structural and electronic properties have made it a "privileged scaffold" in the design of novel therapeutic agents. Thiazole derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to their incorporation into numerous clinically approved drugs and a vast library of compounds under investigation. This technical guide provides an in-depth overview of the therapeutic potential of thiazole compounds, focusing on their synthesis, mechanisms of action, and applications in various disease areas. It is intended for researchers, scientists, and drug development professionals seeking to leverage the versatility of the thiazole nucleus in their discovery and development programs.

I. Synthetic Strategies for Thiazole Derivatives

The construction of the thiazole ring is a well-established area of organic synthesis, with the Hantzsch thiazole synthesis being the most prominent and widely utilized method.[1][2][3]

Experimental Protocol: Hantzsch Thiazole Synthesis of 2-Amino-4-phenylthiazole[1]

This protocol provides a classic example of the Hantzsch synthesis, a reliable method for constructing the thiazole ring.

Materials:

-

2-Bromoacetophenone

-

Thiourea

-

Methanol

-

5% Sodium Carbonate (Na₂CO₃) solution

-

Stir bar

-

20 mL scintillation vial

-

100 mL beaker

-

Hot plate

-

Büchner funnel and side-arm flask

-

Filter paper

-

Watch glass

Procedure:

-

In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[1]

-

Add 5 mL of methanol and a stir bar to the vial.[3]

-

Heat the mixture on a hot plate with stirring for 30 minutes.[1]

-

Remove the reaction from the heat and allow the solution to cool to room temperature.[1]

-

Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix.[1]

-

Filter the mixture through a Büchner funnel.

-

Wash the collected solid with water.[1]

-

Spread the collected solid on a tared watch glass and allow it to air dry.

-

Once dry, determine the mass of the product and calculate the percent yield.

Variations and Other Synthetic Methods:

The versatility of the Hantzsch synthesis allows for the use of various α-halocarbonyl compounds and thioamides to generate a diverse range of substituted thiazoles.[2] Other methods for synthesizing the thiazole core include the Cook-Heilbron synthesis and Gabriel synthesis, each offering unique advantages for accessing specific substitution patterns.[4]

II. Therapeutic Applications and Quantitative Data

Thiazole derivatives have shown significant promise in a multitude of therapeutic areas. The following sections summarize their activity and provide quantitative data for representative compounds.

A. Anticancer Activity

Thiazole-containing compounds represent a significant class of anticancer agents, with several approved drugs and numerous candidates in clinical and preclinical development. Their mechanisms of action are diverse, often involving the inhibition of critical signaling pathways and cellular processes.[5][6]

Table 1: In Vitro Anticancer Activity of Selected Thiazole Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Thiazole-naphthalene derivative 5b | MCF-7 (Breast) | 0.48 ± 0.03 | [5][7] |

| Thiazole-naphthalene derivative 5b | A549 (Lung) | 0.97 ± 0.13 | [7] |

| Compound 4c (2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-one) | MCF-7 (Breast) | 2.57 ± 0.16 | [8] |

| Compound 4c | HepG2 (Liver) | 7.26 ± 0.44 | [8] |

| Compound 3b (Thiazole derivative) | PI3Kα | 0.086 ± 0.005 | [9][10] |

| Compound 3b | mTOR | 0.221 ± 0.014 | [9][10] |

| Compound 6l (Thiazole derivative) | COX-2 | 0.09 | [8] |

| 5-(2′-indolyl)thiazole 2e | Various | 10-30 | [11] |

| Arylidene-hydrazinyl-thiazole 4m | BxPC-3 (Pancreatic) | <10 | [12] |

| Arylidene-hydrazinyl-thiazole 4n | BxPC-3 (Pancreatic) | <10 | [12] |

| Arylidene-hydrazinyl-thiazole 4r | BxPC-3 (Pancreatic) | <10 | [12] |

| Thiazole-coumarin hybrid 6a | MCF-7 (Breast) | 2.15 ± 0.12 | [5] |

| Thiazolyl-pyrazoline derivative 10b | MCF-7 (Breast) | 1.12 ± 0.09 | [5] |

B. Antifungal Activity

The thiazole scaffold is a key component in several antifungal agents. These compounds often exert their effects by disrupting the fungal cell membrane or inhibiting essential enzymes.

Table 2: In Vitro Antifungal Activity of Selected Thiazole Derivatives

| Compound/Derivative | Fungal Strain | MIC (µg/mL) | Reference |

| (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives | Candida albicans | 0.008 - 7.81 | [13] |

| Dicyclopropyl-thiazole compound 3b | Candida spp. | 0.24 - 7.81 | [14] |

| Dicyclopropyl-thiazole compound 3c | Candida spp. | 0.24 - 7.81 | [14] |

| Dicyclopropyl-thiazole compound 3e | Candida spp. | 0.24 - 7.81 | [14] |

| 2-Hydrazinyl-thiazole derivative 7a | Candida albicans | 3.9 | [15] |

| 2-Hydrazinyl-thiazole derivative 7b | Candida albicans | 3.9 | [15] |

| 2-Hydrazinyl-thiazole derivative 7c | Candida albicans | 3.9 | [15] |

| 2-(2-pyrazolin-1-yl)-thiazole compound 56 | Candida albicans | 32 | [16] |

| 2-(3-(thiophen-2-yl)-2-pyrazolin-1-yl)-thiazole derivatives | Candida albicans | 3.9 - 62.5 | [16] |

C. Anti-inflammatory Activity

Thiazole derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX).[8][17]

Table 3: Anti-inflammatory Activity of Selected Thiazole Derivatives

| Compound/Derivative | Assay/Target | Activity | Reference |

| Nitro-substituted thiazole 3c | Carrageenan-induced paw edema | 44% inhibition | [1] |

| Nitro-substituted thiazole 3d | Carrageenan-induced paw edema | 41% inhibition | [1] |

| Thiazole derivative 6l | COX-2 Inhibition (IC50) | 0.09 µM | [8] |

| Thiazole derivative 6l | 5-LOX Inhibition (IC50) | 0.38 µM | [8] |

| Thiazole/thiazolidinone-pyrazoline 5a | COX-2 Inhibition (IC50) | 0.03 - 0.06 µM | [17] |

| Thiazole/thiazolidinone-pyrazoline 6a | COX-2 Inhibition (IC50) | 0.03 - 0.06 µM | [17] |

| Thiazole/thiazolidinone-pyrazoline 6b | COX-2 Inhibition (IC50) | 0.03 - 0.06 µM | [17] |

| Thiazole carboxamide 2f | COX-2 Selective Inhibition (SR) | 3.67 | [18] |

D. Antiviral Activity

The thiazole nucleus is present in several antiviral drugs and is a scaffold of interest for the development of new agents targeting a range of viruses.[9][10][19]

Table 4: Antiviral Activity of Selected Thiazole Derivatives

| Compound/Derivative | Virus | EC50 | Reference |

| Compound 52 | Bovine Viral Diarrhoea Virus (BVDV) | 6.6 µM | [20] |

| N-acetyl 4,5-dihydropyrazole 7 | Vaccinia virus | 7 µg/mL | [14][21] |

| 2-(Methylthio)-N-(4-(naphthalen-2-yl)thiazol-2-yl)nicotinamide 1 | Chikungunya virus (CHIKV) | 0.6 µM | [16] |

| Thiazole-based analog 20 | SARS-CoV-2 Mpro (IC50) | 14.7 µM | [22] |

III. Mechanisms of Action and Signaling Pathways

The therapeutic effects of thiazole compounds are mediated through their interaction with a variety of molecular targets and the modulation of key signaling pathways.

A. Inhibition of PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Several thiazole derivatives have been developed as potent inhibitors of key kinases in this pathway, such as PI3K and mTOR.[9][10]

B. Inhibition of Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division. Thiazole-based compounds can interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[6][7]

C. Inhibition of Cyclooxygenase (COX) Enzymes

Cyclooxygenase (COX) enzymes, particularly COX-2, are key mediators of inflammation. Thiazole derivatives have been designed as selective COX-2 inhibitors, offering a potential therapeutic strategy for inflammatory diseases with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.[8][17]

IV. Experimental Workflows in Thiazole-Based Drug Discovery

The discovery and development of novel thiazole-based therapeutics involve a systematic workflow, from initial screening to lead optimization.

A. Workflow for In Vitro Anticancer Screening

A typical workflow for evaluating the anticancer potential of new thiazole derivatives involves a series of in vitro assays to determine their cytotoxicity and mechanism of action.[3][20]

B. Fragment-Based Drug Discovery (FBDD) Workflow

Fragment-based drug discovery is a powerful approach for identifying novel lead compounds. Thiazoles, due to their small size and diverse functionality, are well-suited as fragments for screening against various biological targets.[22]

V. Conclusion

The thiazole scaffold continues to be a highly prolific source of novel therapeutic agents. Its synthetic tractability, coupled with the diverse array of biological activities exhibited by its derivatives, ensures its enduring importance in medicinal chemistry. This technical guide has provided a comprehensive overview of the synthesis, therapeutic applications, and mechanisms of action of thiazole compounds. The presented quantitative data, detailed experimental protocols, and visualized signaling pathways and workflows are intended to serve as a valuable resource for researchers and drug development professionals in their pursuit of innovative thiazole-based medicines. The continued exploration of this versatile heterocycle holds immense promise for addressing a wide range of unmet medical needs.. The continued exploration of this versatile heterocycle holds immense promise for addressing a wide range of unmet medical needs.

References

- 1. Synthesis and anti-inflammatory activity of thiazole derivatives [wisdomlib.org]

- 2. mdpi.com [mdpi.com]

- 3. youtube.com [youtube.com]

- 4. JAK-STAT inhibitors in Immune mediated diseases: An Overview - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]

- 5. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Identification and development of thiazole leads as COX-2/5-LOX inhibitors through in-vitro and in-vivo biological evaluation for anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anti-viral activity of thiazole derivatives: an updated patent review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and antiviral activity of new pyrazole and thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 4-Substituted-2-Thiazole Amides as Viral Replication Inhibitors of Alphaviruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Fragment merging approach for the design of thiazole/thiazolidine clubbed pyrazoline derivatives as anti-inflammatory agents: Synthesis, biopharmacological evaluation and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Thiazole Compounds as Antiviral Agents: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Thiazole‐based SARS‐CoV‐2 protease (COV Mpro) inhibitors: Design, synthesis, enzyme inhibition, and molecular modeling simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

The Potent Anti-Cancer Landscape of Substituted 2-Aminothiazoles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole scaffold has firmly established itself as a "privileged structure" in medicinal chemistry, forming the backbone of numerous compounds with significant therapeutic potential.[1][2] This is particularly evident in oncology, where derivatives of this heterocyclic motif have demonstrated potent and diverse anti-cancer properties.[3][4] This technical guide provides an in-depth exploration of the anticancer activities of substituted 2-aminothiazoles, detailing their cytotoxic effects, mechanisms of action, and the experimental methodologies employed in their evaluation. The information is curated to support researchers and professionals in the pursuit of novel and more effective cancer therapeutics.

I. Cytotoxic Activity of Substituted 2-Aminothiazoles

A substantial body of evidence underscores the potent cytotoxic effects of 2-aminothiazole derivatives across a wide array of human cancer cell lines, including but not limited to breast, lung, colon, leukemia, and melanoma.[5] The anti-proliferative efficacy is typically quantified by the half-maximal inhibitory concentration (IC50), with numerous derivatives exhibiting activity in the nanomolar to low micromolar range.[3][5]